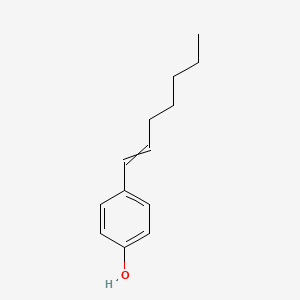
4-(Hept-1-EN-1-YL)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Hept-1-EN-1-YL)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon group. This particular compound has a heptenyl group attached to the fourth carbon of the phenol ring, making it unique in its structure and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hept-1-EN-1-YL)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires an aryl halide as the starting material, which undergoes substitution with a nucleophile under specific conditions . Another method involves the Ullmann reaction, where p-bromoanisole and imidazole are used as raw materials, and the reaction is carried out under the conditions of a catalyst, alkali, and a reaction solvent .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as extraction, crystallization, and purification to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Hept-1-EN-1-YL)phenol undergoes various chemical reactions, including:
Oxidation: Phenols can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert phenols into cyclohexanols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Cyclohexanols and other reduced forms.
Substitution: Halogenated, nitrated, or sulfonated phenols.
Applications De Recherche Scientifique
4-(Hept-1-EN-1-YL)phenol has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-(Hept-1-EN-1-YL)phenol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group in the phenol ring can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the heptenyl group may interact with hydrophobic pockets in proteins, affecting their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Hept-1-yl)phenol: Similar structure but with a saturated heptyl group instead of the unsaturated heptenyl group.
4-Hexylresorcinol: Contains a hexyl group and two hydroxyl groups on the phenol ring.
Uniqueness
4-(Hept-1-EN-1-YL)phenol is unique due to the presence of the unsaturated heptenyl group, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interactions with biological molecules, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
70139-37-6 |
|---|---|
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
4-hept-1-enylphenol |
InChI |
InChI=1S/C13H18O/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h6-11,14H,2-5H2,1H3 |
Clé InChI |
DRAVTYHHOIJUOB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















